molecular formula C13H21NO2 B7874429 2-Amino-adamantane-2-carboxylic acid ethyl ester

2-Amino-adamantane-2-carboxylic acid ethyl ester

Cat. No.: B7874429
M. Wt: 223.31 g/mol
InChI Key: JUSJFNDIRQPKAJ-UHFFFAOYSA-N
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Description

2-Amino-adamantane-2-carboxylic acid ethyl ester is a derivative of adamantane, a tricyclic hydrocarbon known for its unique cage-like structure. This compound is of interest due to its potential applications in medicinal chemistry, material science, and organic synthesis. The adamantane framework imparts stability and rigidity, making its derivatives valuable in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-adamantane-2-carboxylic acid ethyl ester typically involves the functionalization of the adamantane core. One common method is the alkylation of adamantane with ethyl bromoacetate, followed by amination to introduce the amino group. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the alkylation step .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-adamantane-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro-adamantane derivatives, adamantane alcohols, and various substituted adamantane compounds.

Scientific Research Applications

2-Amino-adamantane-2-carboxylic acid ethyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-adamantane-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. The rigid adamantane core allows for precise binding to these targets, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

    1-Amino-adamantane: Known for its antiviral properties.

    2-Amino-adamantane: Similar structure but lacks the ester group.

    1,3-Diamino-adamantane: Contains two amino groups, offering different reactivity and applications.

Uniqueness

2-Amino-adamantane-2-carboxylic acid ethyl ester is unique due to the presence of both an amino group and an ester group on the adamantane core. This combination allows for versatile chemical modifications and applications in various fields .

Properties

IUPAC Name

ethyl 2-aminoadamantane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-2-16-12(15)13(14)10-4-8-3-9(6-10)7-11(13)5-8/h8-11H,2-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSJFNDIRQPKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(C2CC3CC(C2)CC1C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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